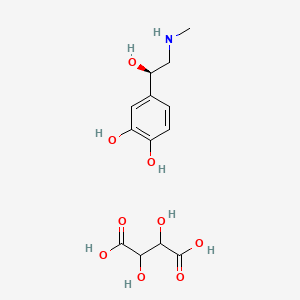

Adrenaline bitartrate

Description

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXIPWWIOISBDD-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51-42-3 | |

| Record name | Epinephrine hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Adrenaline Bitartrate in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenaline, also known as epinephrine (B1671497), is a potent catecholamine hormone and neurotransmitter integral to the sympathetic nervous system's "fight-or-flight" response.[1][] In pharmaceutical formulations, it is often prepared as adrenaline bitartrate (B1229483), a salt form that enhances its stability. As a non-selective agonist of all adrenergic receptors, adrenaline exerts profound and multifaceted effects on the cardiovascular system.[3] This technical guide provides an in-depth exploration of the mechanism of action of adrenaline bitartrate in cardiovascular research, detailing its interaction with adrenergic receptors, the subsequent molecular signaling cascades, and its integrated effects on systemic hemodynamics. This document also presents detailed experimental protocols and quantitative data to serve as a resource for researchers in the field.

This compound and Adrenergic Receptor Interaction

The physiological responses to adrenaline are mediated through its binding to a class of G protein-coupled receptors (GPCRs) known as adrenergic receptors or adrenoceptors.[1][3] These receptors are broadly classified into two main types, alpha (α) and beta (β), each with several subtypes that exhibit distinct tissue distributions and couple to different intracellular signaling pathways.[3]

-

α-Adrenergic Receptors:

-

β-Adrenergic Receptors:

-

β1-receptors: Predominantly found in the heart (comprising 75-80% of cardiac β-receptors) and are coupled to Gs proteins.[3][4] They are the primary mediators of adrenaline's cardiac stimulatory effects.[3]

-

β2-receptors: Widely distributed, including in the smooth muscle of bronchioles and blood vessels supplying skeletal muscle.[3] Like β1-receptors, they couple to Gs proteins, but their activation in vascular smooth muscle leads to vasodilation.[5]

-

β3-receptors: Primarily located in adipose tissue and have a minimal presence in the heart.[4]

-

Adrenaline stimulates all these receptor subtypes.[3] However, its affinity varies, with a higher affinity for β2-receptors compared to α1-receptors.[6] This differential affinity is crucial for understanding adrenaline's dose-dependent effects; at low concentrations, β-receptor mediated effects (like vasodilation) dominate, while at higher concentrations, α-receptor mediated effects (vasoconstriction) become more prominent.[1]

Molecular Signaling Pathways

The binding of adrenaline to its receptors initiates distinct intracellular signaling cascades that ultimately produce a physiological response. The two most critical pathways in the cardiovascular system are the Gs-protein pathway in the heart and the Gq-protein pathway in vascular smooth muscle.

β1-Adrenergic Signaling in Cardiac Myocytes

In the heart, adrenaline's effects are primarily mediated by β1-adrenergic receptors.[3] The activation of these receptors triggers a well-defined signaling cascade that enhances cardiac function.[7]

-

Gs Protein Activation: Adrenaline binding to the β1-receptor causes a conformational change, activating the associated stimulatory G-protein (Gs).[7]

-

Adenylyl Cyclase and cAMP: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[][5]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate cAMP-dependent Protein Kinase A (PKA).[7]

-

Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiac excitation-contraction coupling:[8]

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing the trigger for calcium release from the sarcoplasmic reticulum.[5]

-

Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), increasing calcium reuptake into the SR. This accelerates relaxation (lusitropy).

-

Troponin I: Phosphorylation decreases the sensitivity of myofilaments to calcium, also contributing to faster relaxation.

-

Ryanodine Receptors: PKA-mediated phosphorylation enhances the release of calcium from the sarcoplasmic reticulum.[4]

-

The net result of this cascade is an increase in heart rate (positive chronotropy), contractility (positive inotropy), conduction velocity (positive dromotropy), and the rate of relaxation (positive lusitropy).[1][7]

α1-Adrenergic Signaling in Vascular Smooth Muscle

In most systemic blood vessels, adrenaline's pressor (blood pressure increasing) effects are mediated by α1-adrenergic receptors on vascular smooth muscle cells (VSMCs).[6]

-

Gq Protein Activation: Adrenaline binding to the α1-receptor activates the associated Gq-protein.[1]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[9]

-

IP3 and DAG Formation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Calcium Release and PKC Activation:

-

Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and causing smooth muscle contraction and vasoconstriction.[6]

This pathway leads to an increase in systemic vascular resistance and contributes to the rise in blood pressure.[6]

Systemic Cardiovascular Effects & Quantitative Data

The activation of various adrenergic receptor subtypes by adrenaline results in a complex but predictable set of dose-dependent cardiovascular responses.

-

Heart Rate: Increases due to the potent stimulation of cardiac β1-receptors (positive chronotropic effect).[10][11]

-

Myocardial Contractility: Increases due to β1-receptor stimulation (positive inotropic effect), leading to a greater stroke volume and ejection fraction.[10]

-

Blood Pressure: Adrenaline has a biphasic effect on blood pressure.[12]

-

Low Doses: At low infusion rates, the higher affinity of adrenaline for β2-receptors causes vasodilation in skeletal muscle beds.[12] This can lead to a decrease in total peripheral resistance and diastolic blood pressure, while systolic pressure may rise due to increased cardiac output.[13]

-

High Doses: At higher doses, the effects on α1-receptors dominate, causing widespread vasoconstriction that overrides β2-mediated vasodilation.[12] This leads to a significant increase in total peripheral resistance, and consequently, a rise in both systolic and diastolic blood pressure.[12][14]

-

Data Presentation

The following tables summarize quantitative data from key studies investigating the cardiovascular effects of adrenaline in both human and animal models.

Table 1: Hemodynamic Effects of Intravenous Adrenaline Infusion in Healthy Humans

| Parameter | Low Dose (25 ng/kg/min)[10] | Medium Dose (50 ng/kg/min)[10] | High Dose (100 ng/kg/min)[10] |

|---|---|---|---|

| Heart Rate (beats/min) | +8 ± 3 | +12 ± 2 | +17 ± 1 |

| Systolic Blood Pressure (mmHg) | +8 ± 1 | +18 ± 2 | +30 ± 6 |

| Stroke Volume (%) | +26 ± 2 | +31 ± 4 | +40 ± 4 |

| Cardiac Output (%) | +41 ± 4 | +58 ± 5 | +74 ± 1 |

| Systemic Vascular Resistance (%) | -31 ± 3 | -42 ± 2 | -48 ± 8 |

(Data adapted from Sung et al.)[10]

Table 2: Dose-Dependent Effects of Adrenaline on Blood Pressure in Anesthetized Pigs

| Adrenaline Dose (µg/kg) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |

|---|---|---|

| Low Doses (e.g., <0.3) | Decrease (e.g., -12 ± 1) | Decrease (e.g., -15 ± 0) |

| High Doses (e.g., >1.0) | Increase | Increase |

(Data represents the biphasic response described by Lastein et al. At low doses, SBP decreased from a baseline of 118±3 to 106±4 mmHg and DBP from 86±3 to 71±3 mmHg.)[12]

Table 3: Adrenaline Dosing in Experimental Porcine Cardiac Arrest Models

| Study | Animal Model | Condition | Adrenaline Dose | Key Finding |

|---|---|---|---|---|

| Pytte et al.[15] | Pig | Ventricular Fibrillation | 0.02 mg/kg | Adrenaline improved hemodynamics only during high-quality CPR. |

| Prekker et al.[16] | Pig | Ventricular Fibrillation | 45 µg/kg | Increased left ventricular myocardial blood flow. |

| Duhem et al.[17][18] | Pig | Ventricular Fibrillation | 0.25, 0.5, or 1.0 mg | 0.5 mg boluses were not significantly different from 1.0 mg in raising coronary perfusion pressure (CPP). |

| Wenzel et al.[19] | Pig | Asphyxial Cardiac Arrest | 45 µg/kg, then 200 µg/kg | Combination with vasopressin was more effective at raising CPP than adrenaline alone. |

Experimental Protocols in Cardiovascular Research

This compound is a fundamental tool in experimental cardiovascular research. Below are detailed methodologies for two common experimental setups.

Protocol 1: In Vivo Hemodynamic Assessment in an Anesthetized Pig Model

This protocol is designed to assess the dose-dependent effects of adrenaline on systemic hemodynamics. The pig is a relevant large-animal model due to its cardiovascular similarities to humans.

-

Objective: To determine the effects of escalating doses of adrenaline on heart rate, systolic blood pressure (SBP), diastolic blood pressure (DBP), and left ventricular pressure (LVP).

-

Methodology (adapted from Lastein et al.[12] and Pytte et al.[15]):

-

Animal Preparation: A domestic pig (e.g., Danish Landrace, ~70-80 kg) is fasted overnight. Anesthesia is induced (e.g., with midazolam and ketamine) and maintained with a continuous infusion (e.g., propofol (B549288) and fentanyl). The animal is intubated and mechanically ventilated.

-

Instrumentation:

-

A central venous catheter is placed (e.g., in the jugular vein) for drug administration.

-

An arterial catheter is placed (e.g., in the femoral or carotid artery) and connected to a pressure transducer to continuously monitor systemic blood pressure.

-

A 3- or 5-lead electrocardiogram (ECG) is used to monitor heart rate and rhythm.

-

For advanced studies, a pressure-tip catheter can be inserted into the left ventricle via the carotid artery to directly measure LVP.

-

-

Stabilization: The animal is allowed to stabilize for a period (e.g., 30 minutes) after instrumentation to ensure baseline hemodynamic stability.

-

Drug Administration: this compound is dissolved in saline. Escalating bolus doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0 µg/kg) are administered intravenously, with a sufficient washout period between doses for hemodynamics to return to baseline.[12]

-

Data Acquisition: Hemodynamic parameters (SBP, DBP, LVP, heart rate) are continuously recorded using a data acquisition system. The peak or nadir response for each parameter after each dose is identified and recorded for analysis.

-

Protocol 2: Isolated Perfused Heart (Langendorff) Model

The Langendorff preparation allows for the study of direct cardiac effects of a substance, eliminating confounding influences from the nervous system and peripheral vasculature.[20]

-

Objective: To assess the direct effects of adrenaline on heart rate, contractile force, and coronary flow in an isolated heart.

-

Methodology (General principles from Langendorff technique[20][21][22]):

-

Heart Excision: A rodent (typically a rat or mouse) is anesthetized and heparinized. The chest is opened, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.

-

Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus. Retrograde perfusion via the aorta is initiated with an oxygenated, nutrient-rich physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at a constant temperature (37°C) and pressure. This perfusion forces the aortic valve closed and directs the perfusate into the coronary arteries, keeping the myocardium viable.[20]

-

Instrumentation:

-

A fluid-filled latex balloon is inserted into the left ventricle via the mitral valve and connected to a pressure transducer to measure isovolumetric ventricular pressure (a measure of contractility).

-

ECG electrodes may be attached to the epicardial surface to monitor heart rate and detect arrhythmias.

-

Coronary flow is measured by collecting the effluent from the pulmonary artery or the entire heart.

-

-

Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) until a steady state of function is achieved.[23]

-

Drug Administration: this compound is added directly to the perfusion buffer at known concentrations. The effects on left ventricular developed pressure (LVDP), heart rate, and coronary flow are recorded.

-

Data Acquisition: All parameters are recorded continuously. The change from baseline is calculated for each concentration of adrenaline to construct a dose-response curve.

-

Conclusion

This compound is a cornerstone agent in cardiovascular research, providing a powerful means to probe the function of the adrenergic system. Its complex mechanism of action stems from its non-selective agonism at multiple α- and β-adrenergic receptors, which triggers distinct, and sometimes opposing, downstream signaling pathways. Stimulation of cardiac β1-receptors potently enhances heart rate and contractility through the Gs-cAMP-PKA pathway. Concurrently, its action on vascular α1-receptors via the Gq-PLC-IP3 pathway causes vasoconstriction, while β2-receptor activation causes vasodilation. The net cardiovascular effect is a finely tuned, dose-dependent response. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is critical for designing robust experiments and accurately interpreting their results. The experimental models and quantitative data presented herein provide a foundational guide for the continued investigation of adrenergic signaling in cardiovascular health and disease.

References

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 6. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 7. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 8. G protein-coupled receptors in heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of G-Proteins and GPCRs in Cardiovascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hemodynamic effects of epinephrine: concentration-effect study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adrenaline: relationship between infusion rate, plasma concentration, metabolic and haemodynamic effects in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low-Dose Adrenaline Reduces Blood Pressure Acutely in Anesthetized Pigs Through a β2-Adrenergic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Haemodynamic effects of atenolol, pindolol and propranolol during adrenaline infusion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Haemodynamic effects of adrenaline (epinephrine) depend on chest compression quality during cardiopulmonary resuscitation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hemodynamic and metabolic effects of epinephrine during cardiopulmonary resuscitation in a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mildly Reduced Doses of Adrenaline Do Not Affect Key Hemodynamic Parameters during Cardio-Pulmonary Resuscitation in a Pig Model of Cardiac Arrest [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. ahajournals.org [ahajournals.org]

- 20. Langendorff heart - Wikipedia [en.wikipedia.org]

- 21. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijbcp.com [ijbcp.com]

- 23. researchgate.net [researchgate.net]

Adrenaline Bitartrate Signaling Cascade in Neuronal Cells: A Technical Guide

Abstract: Adrenaline, also known as epinephrine (B1671497), is a critical catecholamine that functions as both a hormone and a neurotransmitter within the central nervous system (CNS).[][2][3] Its signaling is mediated by a family of G-protein coupled receptors (GPCRs) called adrenergic receptors, which are ubiquitously expressed on neuronal cells.[][4] Understanding the intricate signaling cascades initiated by adrenaline bitartrate (B1229483) is paramount for researchers in neuropharmacology and for the development of therapeutics targeting neurological and psychiatric disorders.[5] This technical guide provides an in-depth exploration of the core signaling pathways, presents quantitative data for receptor interactions, details key experimental protocols for studying these cascades, and includes mandatory visualizations to illustrate complex processes.

Adrenergic Receptors and G-Protein Coupling in Neuronal Cells

Adrenaline's effects in the CNS are diverse and depend on its binding to specific adrenergic receptor subtypes, which are broadly classified into three families: α1, α2, and β.[][2] These receptors are coupled to distinct heterotrimeric G-proteins, initiating divergent downstream signaling pathways.[4][6]

-

α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors primarily couple to Gq/11 proteins.[4][7] Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7]

-

α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi/o proteins.[4][8] The Gαi subunit, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][8]

-

β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins.[4][8] The activated Gαs subunit stimulates adenylyl cyclase, resulting in the synthesis of cAMP from ATP.[9][10] cAMP then acts as a second messenger to activate protein kinase A (PKA).[9][11]

The following diagram provides a high-level overview of these canonical signaling pathways.

Caption: Overview of Adrenaline Signaling Pathways in Neurons.

Non-Canonical β-Arrestin Signaling

Beyond classical G-protein signaling, adrenergic receptors can initiate G-protein-independent pathways through β-arrestins.[][8] Following agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains. This phosphorylation promotes the binding of β-arrestin 1 or β-arrestin 2.[8] While this process mediates receptor desensitization and internalization, β-arrestin can also act as a scaffold, recruiting and activating other signaling molecules, most notably components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[][8] This non-canonical pathway is crucial for regulating long-term changes in gene expression and neuronal plasticity.

Quantitative Analysis of Adrenergic Signaling

Quantitative pharmacology is essential for characterizing ligand-receptor interactions and predicting physiological responses. Key parameters include the dissociation constant (Kd), which measures ligand affinity; the maximum binding capacity (Bmax), which reflects receptor density; and the half-maximal effective or inhibitory concentrations (EC50 or IC50), which measure ligand potency.[12] Radioligand binding assays are considered the gold standard for determining Kd and Bmax.[13][14]

Table 1: Representative Quantitative Parameters of Adrenaline-Adrenergic Receptor Interactions Note: These values are illustrative and can vary significantly based on the specific neuronal cell type, tissue preparation, and experimental conditions.

| Parameter | α1-Adrenergic | α2-Adrenergic | β-Adrenergic | Method |

| Adrenaline Affinity (Kd) | ~50 - 200 nM | ~10 - 100 nM | ~100 - 500 nM | Radioligand Competition Assay |

| Receptor Density (Bmax) | Variable (fmol/mg protein) | Variable (fmol/mg protein) | Variable (fmol/mg protein) | Saturation Binding Assay |

| Functional Potency (EC50) | ~10 - 100 nM (Ca²⁺ Flux) | ~5 - 50 nM (cAMP Inhibition) | ~20 - 200 nM (cAMP Accumulation) | Functional Assays |

Key Experimental Protocols

Investigating the adrenaline bitartrate signaling cascade requires a suite of specialized biochemical and cell-based assays.

Radioligand Binding Assay for Receptor Characterization

This assay quantifies receptor density (Bmax) and ligand affinity (Kd) using a radiolabeled ligand.[13] It is the definitive method for receptor quantification.[14]

Table 2: Materials for Radioligand Binding Assay

| Reagent/Equipment | Purpose |

| Neuronal cell membranes | Source of adrenergic receptors |

| Radioligand (e.g., [³H]-Prazosin for α1) | Labeled ligand for detection |

| Unlabeled this compound | Competitor ligand for competition assays |

| Incubation Buffer (e.g., Tris-HCl) | Maintain physiological pH and ionic strength |

| Glass Fiber Filters | Separate bound from free radioligand |

| Scintillation Counter | Detect and quantify radioactivity |

| Cell Harvester | Rapidly filter samples |

Protocol Steps:

-

Membrane Preparation: Homogenize neuronal tissue or cultured cells in a lysis buffer and isolate the membrane fraction via centrifugation.

-

Saturation Assay: Incubate fixed amounts of membrane protein with increasing concentrations of the radioligand. Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled competitor.

-

Competition Assay: Incubate membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled this compound.

-

Incubation: Allow reactions to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze data using non-linear regression to determine Kd, Bmax, and IC50 values.

References

- 2. Adrenergic pharmacology: focus on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenaline - Wikipedia [en.wikipedia.org]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of brain epinephrine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrenoceptors and signal transduction in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aklectures.com [aklectures.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. homework.study.com [homework.study.com]

- 12. revvity.com [revvity.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of L-Adrenaline Bitartrate: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-adrenaline bitartrate (B1229483) for laboratory use. The document details the chemical processes involved, purification methodologies, and analytical techniques for quality control. The information is compiled to assist researchers in the safe and effective laboratory-scale production of this critical adrenergic agonist.

Introduction

L-adrenaline bitartrate, also known as epinephrine (B1671497) bitartrate, is the hydrogen tartrate salt of L-adrenaline.[1] It is a widely used sympathomimetic amine that acts on both alpha and beta-adrenergic receptors.[1][2] In a laboratory setting, the availability of high-purity L-adrenaline bitartrate is essential for accurate and reproducible experimental results in various fields, including pharmacology, physiology, and neuroscience. This guide outlines a common method for its preparation, focusing on the optical resolution of racemic adrenaline and subsequent purification.

Synthesis of L-Adrenaline Bitartrate

The synthesis of L-adrenaline bitartrate typically involves the optical resolution of a racemic mixture of adrenaline using a chiral resolving agent, most commonly L-(+)-tartaric acid.[3][4] The principle behind this method is the formation of diastereomeric salts (L-adrenaline-L-tartrate and D-adrenaline-L-tartrate) which exhibit different solubilities, allowing for their separation.

Experimental Protocol: Optical Resolution of Racemic Adrenaline

This protocol is a synthesized representation of common laboratory-scale procedures.

Materials:

-

Racemic adrenaline

-

L-(+)-tartaric acid

-

Purified water

-

Ammonium hydroxide (B78521) solution (e.g., 28%)

-

Reaction vessel with stirring capability

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven (vacuum compatible)

Procedure:

-

Salt Formation:

-

In a suitable reactor, dissolve racemic adrenaline in methanol at room temperature (approximately 20-25°C).[3][4]

-

Add L-(+)-tartaric acid to the solution while stirring.[3][4] The molar ratio of adrenaline to tartaric acid is a critical parameter and is often in the range of 1:1 to 1:1.5.[4]

-

Continue agitation for an extended period (e.g., at least 20 hours) at a controlled temperature to allow for the precipitation of the less soluble L-adrenaline-L-tartrate salt.[3]

-

-

Isolation of Crude L-Adrenaline-L-Tartrate:

-

Filter the resulting suspension to collect the precipitated solid.[3][4]

-

Wash the collected solid with a small volume of cold methanol to remove residual mother liquor containing the more soluble D-adrenaline-L-tartrate.[3]

-

Dry the crude L-adrenaline-L-tartrate under vacuum at a controlled temperature (e.g., 50°C).[3]

-

Workflow for Synthesis

Caption: Workflow for the Synthesis of Crude L-Adrenaline Bitartrate.

Purification of L-Adrenaline Bitartrate

The crude L-adrenaline bitartrate obtained from the resolution step requires further purification to achieve the high purity necessary for laboratory applications. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Recrystallization

Materials:

-

Crude L-adrenaline bitartrate

-

Methanol

-

Purified water

-

Heating and cooling apparatus

-

Filtration apparatus

-

Drying oven (vacuum compatible)

Procedure:

-

Dissolution:

-

Crystallization:

-

Isolation and Drying:

Workflow for Purification

Caption: Workflow for the Purification of L-Adrenaline Bitartrate.

Quality Control and Data Presentation

The purity of the final L-adrenaline bitartrate product must be assessed to ensure it is suitable for its intended use. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.[6][7]

Analytical Methods

-

Purity Assessment: A reversed-phase HPLC method can be used to determine the chemical purity of the L-adrenaline bitartrate. The method should be validated for parameters such as linearity, precision, accuracy, and specificity.[6][7]

-

Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the L-isomer.[3][8] This is crucial as the D-isomer has significantly lower pharmacological activity.[9]

Data Summary

The following table summarizes typical quantitative data reported in the literature for the synthesis and purification of L-adrenaline bitartrate.

| Parameter | Value | Reference |

| Synthesis | ||

| Racemic Adrenaline to Methanol Ratio | 1 kg : 10 L | [3] |

| Adrenaline to Tartaric Acid Ratio (mass) | 1 : 1 to 1 : 1.5 | [4] |

| Reaction Time | ≥ 20 hours | [3] |

| Drying Temperature (Vacuum) | 50°C | [3] |

| Optical Purity of Crude Product | > 70% (-)-adrenaline | [3] |

| Purification | ||

| Methanol to Water Ratio for Recrystallization | 6.9 L : 0.36 L | [3] |

| Reflux Time | 30 minutes | [3] |

| Cooling Rate | -0.5°C / minute | [3] |

| Final Product Optical Purity | > 97.0% | [3] |

| Loss on Drying | < 2.0% | [3] |

| Analytical | ||

| HPLC Purity | ≥ 98% | [6] |

| HPLC Recovery | 99.3% - 101.8% | [6] |

| HPLC Limit of Detection (LOD) | 0.1 µg/mL | [6] |

| HPLC Limit of Quantification (LOQ) | 0.3 µg/mL | [6] |

Adrenergic Receptor Signaling Pathway

L-adrenaline exerts its physiological effects by binding to adrenergic receptors. The following diagram illustrates a simplified signaling pathway upon activation of a G-protein coupled adrenergic receptor.

Caption: Simplified Adrenergic Receptor Signaling Pathway.

Conclusion

This guide provides a detailed framework for the synthesis and purification of L-adrenaline bitartrate on a laboratory scale. By following the outlined protocols and employing rigorous analytical quality control, researchers can produce high-purity material suitable for a wide range of scientific applications. Adherence to standard laboratory safety practices is paramount during all stages of the synthesis and purification process.

References

- 1. Adrenaline Bitartrate Reagent|High Purity [benchchem.com]

- 2. Epinephrine Bitartrate | C13H19NO9 | CID 5815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016038422A1 - Process for the preparation of optically enriched adrenaline - Google Patents [patents.google.com]

- 4. CN114380703A - Refining method of adrenaline - Google Patents [patents.google.com]

- 5. LabXchange [labxchange.org]

- 6. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. transopharm.com [transopharm.com]

Chemical Stability and Degradation Pathways of Adrenaline Bitartrate in Solution: A Technical Guide

Introduction: Adrenaline (Epinephrine) is a critical catecholamine used in emergency medicine for its potent effects on the cardiovascular system, particularly in treating anaphylaxis and cardiac arrest.[1] The bitartrate (B1229483) salt is a common form used in aqueous injectable solutions. However, adrenaline is inherently unstable in solution, susceptible to degradation through several pathways, which can compromise its therapeutic efficacy and safety.[2][3] This degradation is manifested by a loss of potency and a gradual discoloration of the solution from colorless to yellow or brown.[4]

This technical guide provides an in-depth analysis of the chemical stability of adrenaline bitartrate in solution, detailing its principal degradation pathways, the factors influencing its stability, and the analytical methodologies employed for its assessment. This document is intended for researchers, scientists, and drug development professionals involved in the formulation and quality control of adrenaline-containing pharmaceutical products.

Principal Degradation Pathways

Adrenaline in aqueous solutions degrades primarily through three main pathways: oxidation, racemization, and sulfonation, particularly in formulations containing bisulfite antioxidants.

Oxidation

The catechol moiety of the adrenaline molecule is highly susceptible to oxidation, especially in neutral or alkaline conditions and in the presence of oxygen and metal ions.[2][3] The process involves the oxidation of adrenaline to adrenaline-quinone, which then undergoes intramolecular cyclization to form leucoadrenochrome and subsequently adrenochrome, a colored compound.[5][6] Further reactions can lead to the formation of polymeric melanin-like substances, resulting in the characteristic brown discoloration of degraded solutions.[4]

Racemization

Adrenaline is a chiral molecule, with the L-isomer (L-adrenaline) being the pharmacologically active enantiomer.[7] In solution, L-adrenaline can undergo racemization to form the much less potent D-isomer (D-adrenaline).[7][8] This process is known to be catalyzed by hydronium ions under acidic conditions.[9] The United States Pharmacopeia (USP) now mandates the quantification of both isomers to ensure therapeutic potency.[7][8] Studies have shown that after 2 years of storage, the content of the active L-isomer can drop to as low as 85%, even if the total adrenaline content (L- and D-isomers) is within the acceptable limit of 90%.[7][8]

Sulfonation

To prevent oxidation, antioxidants such as sodium metabisulfite (B1197395) are commonly added to adrenaline injection formulations.[7][10] However, adrenaline can react with bisulfite ions (formed from metabisulfite in water) to produce adrenaline sulfonate.[7][8] This reaction leads to the formation of both L- and D-adrenaline sulfonate, which are pharmacologically inactive.[7] The reaction is thought to proceed via an SN1 mechanism involving a carbocation intermediate, which contributes to the formation of the racemic sulfonate product.[7]

Factors Influencing Stability

The rate and extent of this compound degradation are significantly influenced by several physicochemical factors.

Effect of pH

The pH of the solution is a critical factor for adrenaline stability. The optimal stability is found in the acidic range, with a pH of about 3.6 being suggested as ideal.[11]

-

Alkaline pH (>6.0): Significantly accelerates the oxidation of the catechol group.[6][12] Mixing adrenaline with alkaline solutions, such as sodium bicarbonate, leads to rapid degradation, especially when exposed to light.[13]

-

Acidic pH: While it inhibits oxidation, highly acidic conditions can promote racemization.[9][14]

| Condition | Adrenaline Remaining | Time | Temperature | Additional Notes | Source |

| Lidocaine with 8.4% Sodium Bicarbonate (pH-adjusted), exposed to light | 73.0 ± 3.6% | 6 hours | 24°C | Highlights the instability in alkaline conditions with light. | [13] |

| Lidocaine with 8.4% Sodium Bicarbonate (pH-adjusted), in the dark | 95.8 ± 3.6% | 6 hours | 24°C | Shows that protection from light improves stability even at higher pH. | [13] |

| Non-alkalinised control solution | Negligible degradation | 20 hours | 24°C | Demonstrates stability in acidic commercial preparations. | [13] |

| Optimal pH for stability | High activity retained | 6 years | Room Temp | Solutions with sodium metabisulphite at pH ~3.6 showed little loss of activity. | [11] |

Effect of Temperature

Elevated temperatures accelerate all degradation pathways, including oxidation and racemization.[4][15] Prolonged heat exposure leads to a significant loss of potency and is often accompanied by discoloration.[4][15] Conversely, refrigeration and even freezing conditions appear to have no significant detrimental effect on adrenaline concentration and may reduce degradation.[16][17]

| Formulation | Temperature | Incubation Time | Observation | Source |

| 1-epinephrine bitartrate | 95°C | 2-20 days | Mass loss and discoloration observed. Significant reduction in pressor potency. | [4] |

| Epinephrine (B1671497) solutions | Constant high heat | Prolonged | More degradation observed compared to fluctuating temperatures. | [16][17] |

| Epinephrine solutions | Extreme cold/freezing | N/A | No significant degradation found. | [16][17] |

Effect of Light (Photodegradation)

Adrenaline is sensitive to light, which can induce photochemical degradation.[4] The presence of sodium bisulfite has been shown to paradoxically increase the rate of photodegradation.[18][19][20] Adrenochrome sulfonate, a product of the reaction between adrenaline and bisulfite, appears to act as a photosensitizer, accelerating further degradation.[18][20][21] Therefore, protecting adrenaline solutions from light is a critical storage requirement.[13]

| Condition | Observation | Mechanism | Source |

| Epinephrine with bisulfite, irradiated | Increased degradation rate | Adrenochrome sulfonate acts as a photosensitizer, likely via singlet oxygen production. | [18][20][21] |

| Epinephrine with bisulfite, irradiated under Nitrogen | Retarded degradation process | Indicates that oxygen is a key participant in the photodegradation process. | [18] |

| Protection from irradiation <418 nm | Photodegradation prevented | Suggests a specific wavelength range is responsible for initiating degradation. | [18][20] |

Analytical Methodologies for Stability Assessment

Evaluating the stability of this compound requires robust analytical methods that can separate and quantify the parent drug from its various degradation products and isomers.

Stability-Indicating HPLC Methods

A stability-indicating method is an analytical procedure used to detect changes in the properties of the drug substance and drug product over time. For adrenaline, High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is the most common technique.[2][22] Forced degradation studies—exposing the drug to stress conditions such as acid, base, oxidation, heat, and light—are performed to demonstrate the method's specificity and ability to separate degradants from the active ingredient.[2][23]

Typical Experimental Protocol: Reversed-Phase HPLC

-

Objective: To separate and quantify adrenaline from its degradation products.

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[2][12]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: An isocratic mobile phase often consists of an aqueous buffer with an ion-pairing agent (like sodium 1-octanesulfonate) and an organic modifier (like methanol). A common composition is a buffer and methanol (B129727) (e.g., 80:20 v/v).[2]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[2]

-

Detection: UV detection at a wavelength where adrenaline absorbs strongly, such as 280 nm or 199 nm.[2][7]

-

Sample Preparation: Injection solutions are diluted with the mobile phase to fall within the calibration curve range.[7]

Chiral HPLC and Mass Spectrometry

To specifically address racemization and identify unknown degradants, more advanced techniques are necessary.

-

Chiral HPLC: This technique uses a chiral stationary phase to separate the L- and D-enantiomers of adrenaline and its sulfonated products, which is crucial for determining the amount of active isomer remaining.[7][8]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the structural elucidation of degradation products.[7][8] By analyzing the mass-to-charge ratio of the eluted peaks, compounds like D-adrenaline and L/D-adrenaline sulfonate can be definitively identified.[7]

Typical Experimental Protocol: Chiral HPLC-MS

-

Objective: To separate adrenaline enantiomers and identify degradation products.

-

Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[7]

-

Column: A chiral column (e.g., based on cyclodextrin (B1172386) or other chiral selectors).[7]

-

Mobile Phase: A mobile phase compatible with MS, often using volatile buffers like ammonium (B1175870) acetate.[7]

-

MS Detection: Performed in positive ion mode, monitoring for the molecular ions of adrenaline (m/z 184) and its expected degradation products (e.g., adrenaline sulfonate, m/z 248).[7]

Conclusion

The chemical stability of this compound in solution is a complex issue governed by its susceptibility to oxidation, racemization, and reaction with formulation excipients. Effective formulation and storage strategies are paramount to preserving its therapeutic integrity. Key considerations include maintaining an optimal acidic pH (around 3.6), rigorous protection from light, and controlled storage temperatures. The use of antioxidants like sodium metabisulfite requires careful evaluation due to its potential to form inactive sulfonate adducts and sensitize the drug to photodegradation. Robust, stability-indicating analytical methods, including chiral HPLC, are essential for accurately monitoring the potency of the active L-isomer and ensuring the safety and efficacy of this compound injections.

References

- 1. What is the mechanism of Epinephrine Bitartrate? [synapse.patsnap.com]

- 2. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2017218918A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxidation process of adrenaline in freshly isolated rat cardiomyocytes: formation of adrenochrome, quinoproteins, and GSH adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glaz-ing.com [glaz-ing.com]

- 8. researchgate.net [researchgate.net]

- 9. On the racemization of L-northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Short term stability of pH-adjusted lidocaine-adrenaline epidural solution used for emergency caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. A systematic review of epinephrine degradation with exposure to excessive heat or cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. researchgate.net [researchgate.net]

- 20. Photostability of epinephrine - the influence of bisulfite and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of USP epinephrine injections for potency, impurities, degradation products, and d-enantiomer by liquid chromatography, using ultraviolet and electrochemical detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Pharmacodynamics of Adrenaline Bitartrate: A Technical Guide to its Interaction with Alpha and Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of adrenaline bitartrate (B1229483), focusing on its interaction with alpha (α) and beta (β)-adrenergic receptors. Adrenaline, a catecholamine hormone and neurotransmitter, plays a critical role in the sympathetic nervous system's "fight-or-flight" response by exerting diverse physiological effects through its binding to these receptors.[1][2] This document details the signaling pathways activated by adrenaline, presents quantitative data on its receptor interactions, and outlines the experimental protocols used to determine these pharmacodynamic parameters.

Adrenergic Receptor Subtypes and Signaling Pathways

Adrenaline bitartrate acts as a non-selective agonist at both α and β-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] The specific physiological response to adrenaline is determined by the receptor subtype expressed in a given tissue and the downstream signaling cascade it activates.

Alpha-Adrenergic Receptors

α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins.[2] Upon activation by adrenaline, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[2]

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase.[2] This action leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can result in various cellular responses, including the inhibition of neurotransmitter release.

Beta-Adrenergic Receptors

β1, β2, and β3-Adrenergic Receptors: All three subtypes of β-adrenergic receptors are primarily coupled to Gs proteins.[2] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological effects such as increased heart rate and force of contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).[4]

Quantitative Pharmacodynamics of Adrenaline

The interaction of adrenaline with its receptors can be quantified by several parameters, including binding affinity (Ki), dissociation constant (Kd), and the concentration required to produce 50% of the maximal effect (EC50) or inhibition (IC50). The following table summarizes available data for adrenaline at various adrenergic receptor subtypes. Note: The data presented are for adrenaline (epinephrine) and may not be specific to the bitartrate salt form. Values can vary depending on the experimental system and conditions.

| Receptor Subtype | Parameter | Value (nM) | Reference |

| α1A | Ki | ~100 - 400 | [5] |

| α1B | Ki | ~100 - 400 | [5] |

| α1D | Ki | ~100 - 400 | [5] |

| α2A | EC50 | 0.45 | [5] |

| α2B | Ki | ~50 - 100 | [5] |

| α2C | Ki | ~50 - 100 | [5] |

| β1 | Ki | ~50 - 200 | [6] |

| β2 | Ki | ~20 - 100 | [6] |

| β3 | EC50 | 22.4 | [5] |

Experimental Protocols

The determination of the pharmacodynamic parameters of this compound involves a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of this compound for adrenergic receptors by competing with a radiolabeled ligand.[7][8]

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express the adrenergic receptor subtype of interest.[9] This typically involves homogenization followed by differential centrifugation.[8]

-

Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [³H]prazosin for α1 receptors, [³H]clonidine for α2 receptors, [¹²⁵I]cyanopindolol for β receptors) and a range of concentrations of unlabeled this compound.[7] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled antagonist).[7]

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[8]

-

Quantification: Wash the filters to remove any remaining unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays (for determining EC50)

This assay measures the ability of this compound to stimulate the production of cAMP, the second messenger for β-adrenergic receptors.[10][11]

Methodology:

-

Cell Culture: Plate cells expressing the β-adrenergic receptor subtype of interest in a multi-well plate and grow to a suitable confluency.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[12] Then, stimulate the cells with a range of concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11]

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay measures the increase in intracellular calcium concentration following the activation of α1-adrenergic receptors by this compound.[13][14]

Methodology:

-

Cell Loading: Load cells expressing the α1-adrenergic receptor subtype of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

-

Stimulation: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer. The increase in fluorescence corresponds to the increase in intracellular calcium.[15]

-

Data Analysis: Plot the peak fluorescence response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist, providing a measure of G protein activation.[16][17]

Methodology:

-

Membrane Preparation: Isolate cell membranes containing the adrenergic receptor and its associated G proteins.[16]

-

Incubation: Incubate the membranes with a constant concentration of [³⁵S]GTPγS and varying concentrations of this compound in the presence of GDP.[18]

-

Filtration: Separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration.[17]

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the this compound concentration to generate a dose-response curve and determine the EC50 value for G protein activation.[17]

Conclusion

This compound exhibits a complex pharmacodynamic profile through its interaction with multiple alpha and beta-adrenergic receptor subtypes. Understanding the specific signaling pathways and the quantitative aspects of these interactions is crucial for drug development and for predicting the physiological and therapeutic effects of adrenaline. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the pharmacodynamics of this compound and other adrenergic agents.

References

- 1. What is the mechanism of Epinephrine Bitartrate? [synapse.patsnap.com]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lecturio.com [lecturio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. (-)-adrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. logosbio.com [logosbio.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Purity and Pharmacological Activity of Adrenaline Bitartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical relationship between the enantiomeric purity of adrenaline bitartrate (B1229483) and its pharmacological activity. Adrenaline, a vital catecholamine hormone and neurotransmitter, possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-adrenaline and (S)-(+)-adrenaline. The naturally occurring and pharmacologically potent form is (R)-(-)-adrenaline. This document details the profound differences in the biological activity of these enantiomers, outlines methodologies for determining enantiomeric purity, and illustrates the distinct signaling pathways activated by adrenaline.

Stereoselectivity and Pharmacological Significance

The biological activity of adrenaline is highly stereoselective. The (R)-(-)-enantiomer, also known as L-adrenaline, is the physiologically active form, exhibiting significantly greater affinity and efficacy for adrenergic receptors compared to its (S)-(+)-counterpart (D-adrenaline).[1][2] The pharmacologic activity of (R)-epinephrine is estimated to be 15 to 40 times greater than that of the (S)-enantiomer.[2] This disparity underscores the critical importance of ensuring high enantiomeric purity in pharmaceutical formulations of adrenaline bitartrate to guarantee therapeutic efficacy and patient safety. The presence of the less active (S)-(+)-enantiomer can be considered an impurity, potentially leading to reduced potency of the active pharmaceutical ingredient (API).[3]

Quantitative Analysis of Adrenergic Receptor Binding

The differential pharmacological effects of adrenaline enantiomers are rooted in their distinct binding affinities for α- and β-adrenergic receptors. The following table summarizes the binding affinities (Ki values) of epinephrine (B1671497) for various human adrenergic receptor subtypes. While specific data for each enantiomer is not always detailed in comparative studies, the significantly lower potency of the (S)-(+)-enantiomer is a well-established principle.[1]

| Receptor Subtype | Ligand | Ki (nM) | G-Protein Coupling |

| α1A | Epinephrine | 46.7 | Gq |

| α1B | Epinephrine | 43.6 | Gq |

| α1D | Epinephrine | 29.5 | Gq |

| α2A | Epinephrine | 1.9 | Gi |

| α2B | Epinephrine | 3.7 | Gi |

| α2C | Epinephrine | 2.5 | Gi |

| β1 | Epinephrine | 331 | Gs |

| β2 | Epinephrine | 28 | Gs |

| β3 | Epinephrine | 1349 | Gs |

Table 1: Binding Affinities of Epinephrine for Human Adrenergic Receptors. Data compiled from publicly available pharmacological databases.

Experimental Protocols for Enantiomeric Purity Determination

Accurate determination of the enantiomeric purity of this compound is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary analytical techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods effectively separate the (R)- and (S)-enantiomers of adrenaline, allowing for precise quantification of enantiomeric excess.

Method 1: HPLC with Chiral Stationary Phase

-

Instrumentation: Agilent 1290 HPLC system or equivalent.[4]

-

Column: ORpak CDBS-453 (4.6 x 150 mm), a beta-cyclodextrin-based chiral stationary phase.[4][5]

-

Mobile Phase: A mixture of 200 mM sodium chloride containing 0.05% glacial acetic acid in water and acetonitrile (B52724) (95:5 v/v).[4]

-

Flow Rate: 0.5 mL/min (isocratic).[4]

-

Column Temperature: 10°C.[4]

-

Injection Volume: 20 µL.[4]

-

Detection: UV detection at 280 nm.[4] An additional Circular Dichroism (CD) detector can be incorporated for enhanced chiral-specific detection.[6][7][8]

-

Sample Preparation: Prepare a 100 µg/mL solution of the epinephrine sample in the mobile phase.[4]

Method 2: HPLC with Chiral Mobile Phase Additive

-

Principle: This method utilizes a standard reversed-phase (RP) HPLC column, and the chiral separation is achieved by adding a chiral selector to the mobile phase.

-

Chiral Selector: Heptakis(2,6-di-O-methyl-β-cyclodextrin) is a commonly used chiral mobile phase additive for resolving epinephrine enantiomers.[9]

-

Quantitation: An external and internal standard method can be used for quantitation, with a compound like homovanillic acid (HVA) serving as the internal standard.[9]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-resolution alternative for the enantiomeric separation of adrenaline.

-

Instrumentation: Standard capillary electrophoresis system with UV detection.

-

Capillary: Uncoated fused-silica capillary (e.g., 45 cm total length, 40 cm effective length, 75 µm internal diameter).[10]

-

Running Buffer (Background Electrolyte): 50 mM phosphate (B84403) buffer containing dual cyclodextrins as chiral selectors: 30 mM 2-hydroxypropyl-β-CD (HP-β-CD) and 5 mM heptakis(2,6-di-o-methyl)-β-CD (DM-β-CD), adjusted to pH 2.90.[10]

-

Separation Voltage: 20 kV.[10]

-

Detection: UV absorbance at 205 nm.[10]

-

Sensitivity Enhancement: The addition of 0.1% (w/w) polyethylene (B3416737) glycol or 0.1% (v/v) acetonitrile to the running buffer can enhance detection sensitivity.[10]

Adrenergic Receptor Signaling Pathways

Adrenaline exerts its physiological effects by binding to and activating α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[11] The specific downstream signaling cascade depends on the receptor subtype and the G-protein to which it couples.

Experimental Workflow for Enantiomeric Purity Analysis

The following diagram illustrates a typical workflow for determining the enantiomeric purity of an this compound sample using chiral HPLC.

References

- 1. ccjm.org [ccjm.org]

- 2. transopharm.com [transopharm.com]

- 3. scite.ai [scite.ai]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Determination of enantiomeric purity for epinephrine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and determination of norepinephrine, epinephrine and isoprinaline enantiomers by capillary electrophoresis in pharmaceutical formulation and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]

The Impact of Adrenaline Bitartrate on Cellular Glucose Metabolism in Primary Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of adrenaline bitartrate (B1229483) on glucose metabolism in primary hepatocytes. Adrenaline, a critical catecholamine hormone, plays a pivotal role in the "fight or flight" response, mobilizing energy stores to meet acute physiological demands. The liver is a primary target of adrenaline's metabolic actions, where it potently stimulates glucose production to maintain euglycemia during periods of stress. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Core Metabolic Effects of Adrenaline in Primary Hepatocytes

Adrenaline exerts its effects on hepatocytes primarily through the stimulation of two key processes: glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the de novo synthesis of glucose from non-carbohydrate precursors). These actions are mediated by the activation of adrenergic receptors on the hepatocyte cell surface, leading to a rapid increase in intracellular glucose availability and subsequent release into the bloodstream.

Quantitative Analysis of Adrenaline-Stimulated Glucose Production

The following tables summarize quantitative data from studies investigating the dose-dependent effects of adrenaline (epinephrine) on glucose production in primary hepatocytes. While the studies cited utilize adrenaline/epinephrine (B1671497), the metabolic effects are attributable to the adrenaline moiety and are directly applicable to adrenaline bitartrate.

Table 1: Dose-Dependent Stimulation of Gluconeogenesis by Epinephrine in Primary Rat Hepatocytes

| Epinephrine Concentration | Rate of [¹⁴C]Glucose Formation (µmol/g cell x 20 min) | Fold Increase over Basal |

| Basal (Lean Rats) | 1.96 ± 0.15 | 1.0 |

| Maximal (Lean Rats) | ~3.92 (twofold increase) | 2.0 |

| Basal (Obese fa/fa Rats) | 0.50 ± 0.06 | 1.0 |

| Maximal (Obese fa/fa Rats) | ~2.50 (fivefold increase) | 5.0 |

| EC₅₀ (Lean & Obese Rats) | Not significantly different | N/A |

Data adapted from a study on hepatocytes from lean and genetically obese (fa/fa) Zucker rats, investigating gluconeogenesis from a [¹⁴C]lactate/pyruvate mixture.[1]

Table 2: Dose-Response of Epinephrine on Glycogenolysis and Gluconeogenesis in Isolated Rat Hepatocytes

| Agonist & Concentration | Effect | Notes |

| Epinephrine (10⁻⁷ M) | Half-maximal activation of phosphorylase and gluconeogenesis | Effects are predominantly mediated by α-adrenergic receptors and do not involve an increase in cellular cAMP.[2] |

| Phenylephrine (α-agonist, 10⁻⁶ M) | Half-maximal activation of phosphorylase and gluconeogenesis | Further supports the role of α-adrenergic signaling in these metabolic effects.[2] |

Table 3: Norepinephrine-Stimulated Gluconeogenesis in Primary Rat Hepatocytes (as a proxy for Adrenaline)

| Condition | Basal Gluconeogenic Rate (nmol/mg protein) | Maximal Norepinephrine-Stimulated Rate (nmol/mg protein) | % Increase over Basal |

| Control Rats | 57.6 ± 8.7 | 71.4 ± 6.1 | ~24% |

| Endurance-Trained Rats | 97.2 ± 6.7 | 132.5 ± 12.4 | ~36% |

Data from a study using norepinephrine (B1679862), which shares metabolic signaling pathways with adrenaline in hepatocytes.[3]

Signaling Pathways of Adrenaline in Hepatocytes

Adrenaline's effects on glucose metabolism are mediated through the activation of α₁- and β₂-adrenergic receptors, G-protein coupled receptors that trigger distinct intracellular signaling cascades.

α₁-Adrenergic Receptor Signaling

Activation of α₁-adrenergic receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to the activation of Ca²⁺-dependent protein kinases, such as phosphorylase kinase, which in turn activates glycogen phosphorylase to initiate glycogenolysis.

β₂-Adrenergic Receptor Signaling

Stimulation of β₂-adrenergic receptors activates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates and activates phosphorylase kinase, ultimately leading to glycogenolysis. PKA also phosphorylates and inactivates glycogen synthase, thereby inhibiting glycogen synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on primary hepatocyte glucose metabolism.

Isolation and Culture of Primary Hepatocytes

This protocol is a standard two-step collagenase perfusion method for isolating primary hepatocytes from rodents.

Materials:

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

Collagenase (Type IV or equivalent)

-

Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, dexamethasone)

-

Collagen-coated culture plates

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Surgically expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with pre-warmed, Ca²⁺-free HBSS containing EGTA to flush the liver of blood and loosen cell-cell junctions.

-

Switch the perfusion to a buffer containing collagenase to digest the extracellular matrix.

-

Once the liver is digested (indicated by a change in texture and color), excise the liver and transfer it to a sterile dish containing culture medium.

-

Gently tease the liver apart to release the hepatocytes.

-

Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.

-

Wash the cells by centrifugation and resuspend the pellet in fresh culture medium.

-

Determine cell viability (e.g., using trypan blue exclusion) and cell number.

-

Plate the hepatocytes on collagen-coated dishes at the desired density.

-

Incubate the cells to allow for attachment before experimental treatments.

Glucose Production Assay (Gluconeogenesis and Glycogenolysis)

This assay measures the total glucose released from primary hepatocytes into the culture medium.

Materials:

-

Primary hepatocytes cultured on collagen-coated plates

-

Glucose-free Krebs-Ringer bicarbonate buffer (or similar) supplemented with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate)

-

This compound stock solution

-

Glucose assay kit (e.g., glucose oxidase-based)

Procedure:

-

Wash the attached primary hepatocytes with phosphate-buffered saline (PBS) to remove any residual culture medium.

-

Incubate the cells in glucose-free Krebs-Ringer buffer containing gluconeogenic substrates (e.g., 10 mM lactate, 1 mM pyruvate) for a pre-incubation period (e.g., 1-2 hours) to deplete any remaining intracellular glucose.

-

Replace the buffer with fresh glucose-free Krebs-Ringer buffer containing the desired concentrations of this compound.

-

Incubate for the desired experimental time (e.g., 1-3 hours).

-

Collect aliquots of the culture medium at specified time points.

-

Measure the glucose concentration in the collected medium using a glucose assay kit.

-

At the end of the experiment, lyse the cells and measure the total protein content for normalization of the glucose production data.

Conclusion

This compound is a potent stimulator of hepatic glucose production in primary hepatocytes, acting through both α₁- and β₂-adrenergic signaling pathways to enhance glycogenolysis and gluconeogenesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate roles of catecholamines in hepatic glucose metabolism. A thorough understanding of these mechanisms is essential for the development of therapeutic strategies targeting metabolic disorders.

References

- 1. Modulation of gluconeogenesis by epinephrine in hepatocytes isolated from genetically obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the alpha-adrenergic activation of hepatic glucose output. I. Studies on the alpha-adrenergic activation of phosphorylase and gluconeogenesis and inactivation of glycogen synthase in isolated rat liver parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced glucose production in norepinephrine and palmitate stimulated hepatocytes following endurance training - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Enzymatic Degradation of Adrenaline Bitartrate by COMT and MAO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic degradation of adrenaline bitartrate (B1229483) by Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). The document outlines the metabolic pathways, presents available quantitative data, and offers detailed experimental protocols for studying these enzymatic reactions. The information is intended to support research and development in pharmacology, drug metabolism, and related fields.

Introduction

Adrenaline (epinephrine) is a crucial hormone and neurotransmitter involved in regulating various physiological processes.[1] Its clearance from the system is primarily mediated by the enzymes COMT and MAO.[1][2] Understanding the kinetics and mechanisms of this degradation is vital for drug development, particularly for compounds that may interact with these enzymes or be structurally related to catecholamines. This guide focuses on the in vitro assessment of adrenaline bitartrate's degradation by these two key enzymes.

Metabolic Pathways

The enzymatic degradation of adrenaline follows two main pathways initiated by COMT and MAO.[3]

-

COMT Pathway: Catechol-O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of adrenaline, forming metanephrine (B195012).[4][5]

-

MAO Pathway: Monoamine oxidase catalyzes the oxidative deamination of adrenaline, producing 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[6][7] This intermediate is then further metabolized.

These pathways can also interact, leading to the formation of vanillylmandelic acid (VMA) as a final common metabolite.[8]

Quantitative Data: Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the efficiency of an enzyme with its substrate.[9][10] It is important to note that experimentally determined kinetic data for the degradation of adrenaline by human COMT and MAO are not extensively available in the literature.[11][12] The following tables summarize the available data.

Table 1: Kinetic Parameters for COMT-Mediated Adrenaline Degradation

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Rat Liver S-COMT | Adrenaline | 280 ± 40 | 1870 ± 80 | [13] |

| Rat Liver MB-COMT | Adrenaline | 15 ± 3 | 210 ± 10 | [13] |

| Rat Brain MB-COMT | Adrenaline | 11 ± 2 | 100 ± 4 | [13] |

S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT

Table 2: Kinetic Parameters for MAO-Mediated Catecholamine Degradation

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol O2/min/mg protein) | Reference |

| Porcine Microvessels (MAO) | Noradrenaline* | 0.25 ± 0.05 | 1.35 ± 0.11 | [14] |

Experimental Protocols

The following sections provide detailed methodologies for conducting in vitro enzymatic assays for the degradation of this compound by COMT and MAO.

General Experimental Workflow

The general workflow for these assays involves preparing the reaction mixture, initiating the enzymatic reaction, stopping the reaction, and analyzing the products.

In Vitro COMT Assay Protocol

This protocol is adapted from general procedures for COMT activity assays.[15][16]

Materials:

-

Recombinant human COMT (soluble or membrane-bound)

-

This compound

-

S-Adenosyl-L-methionine (SAM)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Stopping solution (e.g., perchloric acid)

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in ultrapure water.

-

Prepare a stock solution of SAM in an appropriate buffer (note: SAM is unstable, prepare fresh).

-

Prepare the Tris-HCl buffer and adjust the pH to 7.4.

-

Prepare the stopping solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the following in order:

-

Tris-HCl buffer

-